![molecular formula C17H22N4O B3016141 1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenethylurea CAS No. 2034508-41-1](/img/structure/B3016141.png)
1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrazole derivatives is detailed in the first paper, where a series of 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives were synthesized from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives. The synthesis involved characterizing the compounds using IR, 1H NMR, HRMS, and X-ray crystal diffraction, with additional confirmation through 13C NMR for certain structures .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often complex and can be elucidated using X-ray crystallography, as demonstrated in the papers. For instance, the second paper describes the crystal structures of mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine, revealing various coordination geometries such as tetrahedral, octahedral, and others. These structures are stabilized through supramolecular interactions, including hydrogen bonds and weak molecular interactions . Similarly, the third paper reports the molecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, with a focus on the supramolecular architecture controlled by C–H···A interactions and π-stacking .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of 1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenethylurea. However, the synthesis and structural analysis of related compounds suggest that pyrazole derivatives can undergo various reactions, including cyclization and coordination with metal ions, which can lead to the formation of complex structures with unique properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be inferred from their structural characteristics. For example, the photoluminescent properties of the ligand and complexes described in the second paper suggest that pyrazole derivatives can exhibit interesting optical properties . The biological evaluation mentioned in the first paper indicates that certain pyrazole derivatives have the potential to suppress cancer cell growth, which could be related to their ability to induce cell cycle arrest and autophagy . The supramolecular interactions and π-stacking observed in the third paper also contribute to the stability and potential reactivity of these compounds .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Evaluation
Research in chemical synthesis focuses on the development of novel compounds with potential therapeutic applications. For instance, sulfonamide-containing 1,5-diarylpyrazole derivatives, analogous in structure to the pyrazol-3-yl methyl component of the compound of interest, have been extensively studied for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This led to the identification of potent and selective inhibitors like celecoxib, currently used in clinical settings for the treatment of rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Biological Activity and Potential Therapeutic Uses
Heterocyclic compounds, which include the pyrazole and cyclopentane moieties found in the compound , have been the subject of intense study for their diverse biological activities. These activities range from anticancer and antimicrobial effects to potential applications in treating diabetes and other metabolic disorders. For example, a study on new 1,3-oxazole clubbed pyridyl-pyrazolines highlighted their anticancer and antimicrobial properties, suggesting the potential utility of such compounds in pharmaceutical development (Katariya et al., 2021).
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. This might include studies to understand its mechanism of action, pharmacokinetics, and toxicity .
Eigenschaften
IUPAC Name |
1-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-21-16(14-8-5-9-15(14)20-21)12-19-17(22)18-11-10-13-6-3-2-4-7-13/h2-4,6-7H,5,8-12H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVQFGIDJQQSQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenethylurea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.